2-Benzyl-1,3,5-trimethylbenzene

Description

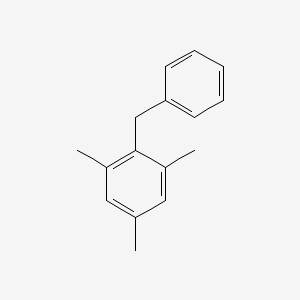

2-Benzyl-1,3,5-trimethylbenzene (BTB) is a substituted aromatic compound synthesized via Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with benzyl alcohol. This reaction is catalyzed by acidic or pillared catalysts, such as H-MCM-36, to enhance mesoporosity and activity toward bulkier molecules . The primary product, BTB, forms alongside dibenzyl ether (DBE) as a minor side product. Under optimized conditions (e.g., 373 K, 5 hours), BTB achieves yields exceeding 95% with >90% selectivity, demonstrating its dominance in the reaction pathway .

BTB’s structure features a benzyl group attached to the ortho position of a pre-substituted mesitylene ring. Its liquid state and steric profile make it a model compound for studying catalytic alkylation mechanisms. Nuclear magnetic resonance (NMR) data (δ: 7.20–6.88 ppm for aromatic protons, δ: 4.01 ppm for the benzyl CH₂ group) confirm its structural identity .

Properties

IUPAC Name |

2-benzyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-12-9-13(2)16(14(3)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUGWUVWNZBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298940 | |

| Record name | 2-benzyl-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4453-79-6 | |

| Record name | NSC127035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-1,3,5-trimethylbenzene can be synthesized through several methods:

-

Friedel-Crafts Alkylation: : This method involves the alkylation of 1,3,5-trimethylbenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

-

Transalkylation: : Another method involves the transalkylation of xylene over a solid acid catalyst. This process involves the reaction of xylene with benzyl alcohol or benzyl chloride to produce this compound.

Industrial Production Methods

Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce corresponding carboxylic acids or ketones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

-

Substitution: : Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and trifluoroperacetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, bromine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Synthetic Routes

-

Friedel-Crafts Alkylation:

- Involves alkylation of 1,3,5-trimethylbenzene with benzyl chloride using a Lewis acid catalyst (e.g., aluminum chloride).

- Conducted under anhydrous conditions to prevent catalyst hydrolysis.

-

Transalkylation:

- Reaction of xylene with benzyl alcohol or benzyl chloride over a solid acid catalyst.

Industrial Production

The Friedel-Crafts method is preferred for industrial production due to its efficiency and scalability.

Chemistry

- Precursor in Organic Synthesis: BTB is utilized as a precursor for synthesizing various organic compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions.

- Reagent in Organic Reactions: It serves as a reagent in multiple organic reactions, including oxidation and reduction processes.

Biology

- Biological Activity Studies: Research is ongoing to explore BTB's potential biological activities, including its interactions with biological molecules. Its reactivity can influence biological pathways and mechanisms.

Medicine

- Pharmaceutical Development: Investigations into BTB's properties may lead to its application in drug development. Studies focus on its potential therapeutic effects and interactions within biological systems.

Industrial Applications

- Production of Fine Chemicals: BTB is used as an intermediate in the synthesis of fine chemicals and fragrances.

- Chemical Industry Use: It serves as a solvent and reagent in various chemical processes.

Case Study 1: Electrophilic Aromatic Substitution

In a study examining the electrophilic aromatic substitution reactions of BTB, researchers found that the presence of the methyl and benzyl groups significantly influenced reactivity patterns. The compound demonstrated high reactivity towards nitration, leading to various nitro-substituted products. This reaction pathway has implications for synthesizing complex aromatic compounds used in pharmaceuticals.

A study investigated the biological activity of BTB concerning its potential anti-cancer properties. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. Further research is needed to elucidate the mechanisms behind its biological effects and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-benzyl-1,3,5-trimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substitution products. The presence of methyl and benzyl groups influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Key Insights :

Key Insights :

- BTB’s liquid state facilitates its use in catalytic studies, whereas chloro derivatives are solids suited for controlled syntheses.

Catalytic Performance in Alkylation Reactions

| Catalyst | Substrate | Main Product | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| H-MCM-36 | Mesitylene + BzOH | BTB | 95 | >90 | |

| H-MCM-36 | Toluene + BzOH | Monobenzyltoluene | 65 | 75 | |

| Zeolite-based | Mesitylene + BzOH | BTB | 90 | 85 |

Key Insights :

- BTB’s formation is favored in mesitylene due to steric compatibility, whereas less bulky substrates (e.g., toluene) yield lower selectivity .

Biological Activity

2-Benzyl-1,3,5-trimethylbenzene (BTB) is an aromatic hydrocarbon with the molecular formula . It consists of a benzene ring substituted with three methyl groups and one benzyl group. This compound is notable for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides an overview of the biological activity associated with BTB, including its mechanisms of action, toxicological data, and relevant case studies.

Molecular Structure:

- Formula:

- Molecular Weight: 218.32 g/mol

- Appearance: Colorless liquid with a characteristic aromatic odor.

The biological activity of BTB is primarily attributed to its interaction with various biological molecules. The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. The methyl and benzyl groups influence the reactivity and orientation of these reactions.

Toxicological Studies

Studies have indicated that BTB exhibits neurotoxic effects at certain exposure levels. For instance, a reference exposure level (REL) for acute exposure was established at 2400 µg/m³, with critical effects noted in latency during visual discrimination tests . Chronic exposure limits were set at 4 µg/m³, indicating potential impacts on pain sensitivity behavior .

Case Studies

-

Human Exposure Studies:

A study conducted on human volunteers exposed to trimethylbenzene (TMB) isomers, including BTB, showed significant absorption and elimination characteristics. The retention rates in the lungs were found to be approximately 67% for BTB. Urinary excretion patterns indicated that metabolites such as dimethylbenzoic acids were primarily excreted after exposure . -

Environmental Impact:

Research has highlighted the environmental persistence of BTB and its potential accumulation in biological systems. The compound's presence in contaminated sites has raised concerns regarding its long-term effects on human health and ecosystems .

Biological Activities Table

Potential Applications

BTB is being investigated for its potential use in pharmaceuticals due to its biological activities. Its unique structure allows it to serve as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Q & A

Q. What are the primary synthetic routes for 2-Benzyl-1,3,5-trimethylbenzene, and how can their efficiency be evaluated?

- Methodological Answer : Two common approaches include:

- BF₃·OEt₂-mediated benzylation : Using benzyl ether derivatives with BF₃·OEt₂ as a Lewis acid catalyst. This method achieves regioselectivity and moderate yields (e.g., 94% in a 3 mmol scale reaction) .

- Friedel-Crafts alkylation : Similar to the synthesis of 2-benzyl-1,4-dimethylbenzene, where p-xylene reacts with benzyl alcohol in the presence of H₂SO₄. Variables like catalyst loading, temperature, and molar ratios significantly impact yield .

Efficiency can be evaluated via yield optimization studies, reaction time, and purity of the product (e.g., GC-MS or NMR analysis).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.88–7.20 ppm) and methyl groups (δ 2.20–2.28 ppm). The benzyl CH₂ group appears at δ 4.01 ppm .

- IR Spectroscopy : Aromatic C-H stretching (3025 cm⁻¹) and ring vibrations (1603 cm⁻¹) confirm substitution patterns .

- UV-Vis : A λmax near 277 nm (in methanol) indicates π→π* transitions in the conjugated aromatic system .

Q. What are the critical parameters for scaling up the synthesis of this compound?

- Methodological Answer : Key factors include:

- Catalyst stoichiometry : Excess BF₃·OEt₂ may improve yield but requires careful quenching.

- Reaction temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but risk side products like diarylmethanes .

- Purification : Column chromatography or distillation is essential to isolate the product from unreacted trimethylbenzene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for BF₃-mediated benzylation?

- Methodological Answer : Discrepancies may arise from differences in:

- Substrate purity : Impurities in starting materials (e.g., 2-bromo-1,3,5-trimethylbenzene) can alter reactivity .

- Moisture sensitivity : BF₃·OEt₂ is hygroscopic; rigorous anhydrous conditions are critical .

- Analytical methods : Validate yields using multiple techniques (e.g., NMR integration vs. GC-MS area percent) .

Q. What computational tools are suitable for modeling the thermodynamic properties of this compound?

- Methodological Answer :

- Aspen Plus : Simulate vapor-liquid equilibrium (VLE) using the Peng-Robinson equation of state. Binary interaction parameters (e.g., kij = 0.0401 for CO₂ systems) can be adapted for solubility studies .

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with UV-Vis data .

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

- Methodological Answer :

- Variables : Test temperature (40–120°C), catalyst/substrate ratio (0.1–1.0 eq), and reaction time (12–48 h).

- Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher H₂SO₄ concentrations in Friedel-Crafts reactions increase yields up to a threshold, beyond which decomposition occurs .

- Validation : Replicate optimal conditions in triplicate to ensure reproducibility .

Q. What advanced analytical methods can detect trace impurities in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 160.1252 for C₁₂H₁₆<sup>+</sup>) and detect side products .

- HPLC-PDA : Quantify impurities using reverse-phase columns (C18) with UV detection at 270–280 nm .

Data Interpretation & Contradiction Analysis

Q. How should researchers address discrepancies between experimental and literature NMR data?

- Methodological Answer :

- Solvent effects : Compare spectra in the same solvent (e.g., CDCl₃ vs. DMSO-d₆ shifts methyl signals).

- Isotopic purity : Ensure deuterated solvents are >99.8% pure to avoid split peaks .

- Referencing : Use internal standards (e.g., TMS at δ 0.00 ppm) and cross-check with published data (e.g., δ 2.28 ppm for methyl groups in BF₃-mediated products) .

Q. What statistical approaches validate reproducibility in synthetic protocols?

- Methodological Answer :

- t-Tests/ANOVA : Compare yields across multiple batches.

- Control charts : Monitor critical parameters (e.g., reaction temperature) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.